molecular formula C11H13IO B8537427 1-(3-Iodo-phenyl)-pent-4-en-1-ol

1-(3-Iodo-phenyl)-pent-4-en-1-ol

Cat. No. B8537427
M. Wt: 288.12 g/mol
InChI Key: HDKJKNIKYHHQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodo-phenyl)-pent-4-en-1-ol is a useful research compound. Its molecular formula is C11H13IO and its molecular weight is 288.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Iodo-phenyl)-pent-4-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Iodo-phenyl)-pent-4-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(3-iodophenyl)pent-4-en-1-ol

InChI

InChI=1S/C11H13IO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8,11,13H,1,3,7H2

InChI Key

HDKJKNIKYHHQIU-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC(=CC=C1)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-iodo-benzaldehyde (3.0 g, 12.93 mmol) in dry THF (45 mL) at −78° C. under nitrogen was added 0.5 M 3-butenyl magnesium bromide in THF (25.86 mL, 12.93 mmol) over 20 min. The reaction was stirred for 0.5 h and allowed to warm to −30° C. over 1 h and then quenched with sat ammonium chloride (20 mL). The reaction was diluted with water (10 mL) and then extracted with ethyl acetate (2×50 mL). The extracts were dried (MgSO4) and concentrated in vacuo. Purification by flash chromatography (5% to 10% ethyl acetate/petroleum ether) gave the title compound as a clear oil (3.5 g, 95%) and was used directly in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
25.86 mL
Type
solvent
Reaction Step One
Yield
95%

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